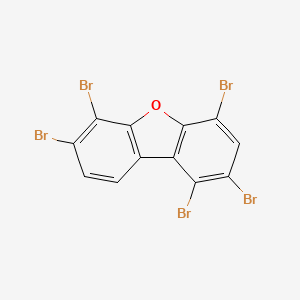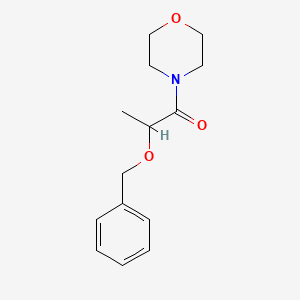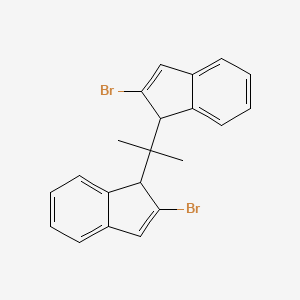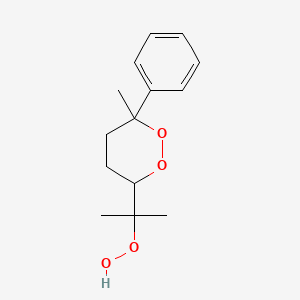![molecular formula C11H25NOSSi B14218655 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine CAS No. 825644-16-4](/img/structure/B14218655.png)
3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine is a compound that features a thiomorpholine ring substituted with a tert-butyl(dimethyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole as a reactive intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine involves the formation of a reactive intermediate, N-tert-butyldimethylsilylimidazole, which facilitates the silylation of hydroxyl groups . This intermediate reacts with nucleophiles, leading to the formation of silyl ethers. The strong Si-F bond formation drives the cleavage of silyl ethers under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyldimethylsilanol
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine is unique due to its thiomorpholine ring structure combined with a tert-butyl(dimethyl)silyl group. This combination imparts distinct chemical reactivity and stability, making it valuable in various synthetic applications.
Properties
CAS No. |
825644-16-4 |
|---|---|
Molecular Formula |
C11H25NOSSi |
Molecular Weight |
247.47 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(thiomorpholin-3-ylmethoxy)silane |
InChI |
InChI=1S/C11H25NOSSi/c1-11(2,3)15(4,5)13-8-10-9-14-7-6-12-10/h10,12H,6-9H2,1-5H3 |
InChI Key |
QXYOYKIGXKBWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CSCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)

![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)



![4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol](/img/structure/B14218630.png)
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14218633.png)
![4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14218645.png)
![Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-](/img/structure/B14218649.png)
